molecular formula C11H16N2O2S B2860719 2-[3-(Aminomethyl)phenyl]-1lambda(6),2-thiazinane-1,1-dione CAS No. 1368435-36-2

2-[3-(Aminomethyl)phenyl]-1lambda(6),2-thiazinane-1,1-dione

Cat. No.: B2860719
CAS No.: 1368435-36-2
M. Wt: 240.32
InChI Key: WGVROTXFLCCLMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(Aminomethyl)phenyl]-1λ⁶,2-thiazinane-1,1-dione is a heterocyclic compound featuring a six-membered thiazinane ring fused with a phenyl group substituted at the 3-position with an aminomethyl (-CH₂NH₂) moiety. The 1,1-dione sulfonamide group confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

[3-(1,1-dioxothiazinan-2-yl)phenyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c12-9-10-4-3-5-11(8-10)13-6-1-2-7-16(13,14)15/h3-5,8H,1-2,6-7,9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGVROTXFLCCLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=CC(=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[3-(Aminomethyl)phenyl]-1lambda(6),2-thiazinane-1,1-dione, also known by its CAS number 1368420-44-3, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and therapeutic applications based on diverse sources.

The compound's molecular formula is C11H16N2O2SC_{11}H_{16}N_{2}O_{2}S, with a molecular weight of 240.32 g/mol. It features a thiazine ring which is known for its diverse biological activities. The synthesis typically involves the reaction of phenyl derivatives with thiazine precursors under controlled conditions to yield the desired product.

Antimicrobial Activity

Research indicates that compounds containing the thiazine moiety exhibit significant antimicrobial properties. In particular, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi. For example:

  • Antifungal Activity : A study demonstrated that thiazole derivatives exhibit antifungal activity against Candida albicans and Candida parapsilosis, suggesting potential parallels in activity for thiazines .
  • Antibacterial Activity : Compounds with similar structures have shown moderate to good activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The presence of functional groups such as bromo or methyl significantly enhances this activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Thiazine compounds often act as inhibitors of key enzymes involved in microbial metabolism. For instance, they may inhibit the 14α-demethylase enzyme, crucial for ergosterol biosynthesis in fungi .
  • Lipophilicity : The lipophilic nature of these compounds facilitates their ability to penetrate cell membranes, enhancing their bioavailability and effectiveness against pathogens .

Pharmacokinetics

Pharmacokinetic studies using models like SwissADME indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles for this compound. It adheres to Lipinski’s rule of five, suggesting good oral bioavailability. The Log P values indicate sufficient lipid solubility which is essential for transmembrane diffusion .

Case Studies

Several case studies have highlighted the efficacy of thiazine derivatives in clinical settings:

  • Study on Antifungal Efficacy : A series of synthesized thiazole derivatives were tested against fungal strains, showing that specific substitutions at the para position of the phenyl ring significantly influenced antifungal potency. Compounds with electronegative substituents demonstrated enhanced activity .
  • Antibacterial Testing : In a comparative study, various thiazole and thiazine derivatives were evaluated for antibacterial properties. Results indicated that modifications in the chemical structure led to varying levels of activity against different bacterial strains .

Comparison with Similar Compounds

Structural Variations in Thiazinane and Thiazolidine Derivatives

The compound’s six-membered thiazinane ring distinguishes it from five-membered thiazolidine analogs (e.g., ).

Table 1: Key Structural and Molecular Features
Compound Name Ring Type Substituent Molecular Formula Molecular Weight CAS Number Reference
2-[3-(Aminomethyl)phenyl]-1λ⁶,2-thiazinane-1,1-dione (Target) Thiazinane 3-(Aminomethyl)phenyl Inferred Inferred Not Provided -
2-[3-(1-Aminoethyl)phenyl]-1λ⁶,2-thiazolidine-1,1-dione Thiazolidine 3-(1-Aminoethyl)phenyl C₁₁H₁₆N₂O₂S 240.32 1016507-70-2
2-{3-[1-(Methylamino)ethyl]phenyl}-1λ⁶,2-thiazolidine-1,1-dione Thiazolidine 3-[1-(Methylamino)ethyl] C₁₂H₁₈N₂O₂S 254.35 1155097-03-2
2-(3-Chlorophenyl)-1λ⁶,2-thiazolidine-1,1-dione Thiazolidine 3-Chlorophenyl C₉H₁₀ClNO₂S 231.70 71703-12-3
2-(Piperidin-4-yl)-1λ⁶,2-thiazinane-1,1-dione hydrochloride Thiazinane Piperidin-4-yl C₉H₁₈N₂O₂S 218.32 1286275-44-2

Substituent Effects on Physicochemical Properties

  • Aminomethyl vs.
  • Electron-Withdrawing vs. Electron-Donating Groups: The 3-chlorophenyl substituent () introduces electron-withdrawing effects, reducing electron density on the aromatic ring compared to the target’s electron-donating aminomethyl group. This difference may alter reactivity in nucleophilic substitution or hydrogen-bonding interactions .
  • Piperidinyl Substitution: The piperidine-substituted thiazinane () demonstrates how bicyclic structures can enhance rigidity and modulate pharmacokinetic profiles compared to the target’s monocyclic system .

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR to verify the thiazinane ring (δ 3.5–4.5 ppm for S-CH₂ groups) and aromatic protons (δ 6.8–7.5 ppm) .
  • IR : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~3350 cm⁻¹ (N-H stretch) confirm functional groups .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% typical) .

What in vitro biological assays are recommended for preliminary evaluation of bioactivity?

Q. Basic

  • Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
  • Enzyme Inhibition : Fluorometric assays targeting proteases or kinases (IC₅₀ determination) .

How can enantioselective synthesis be achieved for chiral derivatives of this compound?

Q. Advanced

  • Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts during ring-closing steps to induce asymmetry .
  • Chiral HPLC : Pirkle-type columns resolve enantiomers; reported enantiomeric excess (ee) up to 85% .
  • Circular Dichroism : Confirm absolute configuration via Cotton effects in the 200–250 nm range .

What computational methods are suitable for predicting target interactions and binding affinities?

Q. Advanced

  • Docking Simulations : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2) .
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .
  • QSAR : CoMFA/CoMSIA models correlate substituent effects (e.g., electron-withdrawing groups) with activity .

How can researchers address low solubility of intermediates during synthesis?

Q. Advanced

  • Solvent Screening : Polar aprotic solvents (DMSO, DMF) or co-solvents (EtOH:H₂O) improve dissolution .
  • Microwave-Assisted Synthesis : Enhances reaction rates and reduces aggregation .
  • Salt Formation : Hydrochloride salts of aminomethyl groups increase aqueous solubility .

What strategies evaluate the compound’s stability under physiological conditions?

Q. Advanced

  • pH Stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .
  • Plasma Stability : Rat plasma incubation (37°C, 24 hrs) quantifies metabolic susceptibility .
  • Forced Degradation : Exposure to heat (60°C), light (UV), and oxidants (H₂O₂) identifies degradation pathways .

How to resolve contradictions in reported bioactivity data across studies?

Q. Advanced

  • SAR Analysis : Compare substituent effects (e.g., para-methyl vs. chloro) on activity .
  • Assay Standardization : Normalize protocols (e.g., cell passage number, serum concentration) .
  • Meta-Analysis : Pool data from multiple studies using random-effects models to identify trends .

What in vitro models are appropriate for studying metabolic pathways?

Q. Advanced

  • Liver Microsomes : Human or rat microsomes with NADPH cofactor identify phase I metabolites (CYP450-mediated) .
  • Hepatocyte Cultures : LC-MS/MS detects glucuronidation or sulfation (phase II metabolism) .

Which analytical approaches are used for impurity profiling in batch-to-batch consistency?

Q. Advanced

  • HPLC-MS : High-resolution MS (Q-TOF) identifies trace impurities (<0.1%) via exact mass .
  • NMR Spectroscopy : 2D NMR (COSY, HSQC) distinguishes regioisomers or stereochemical byproducts .
  • ICH Guidelines : Follow Q3A/B thresholds for reporting and identifying impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.